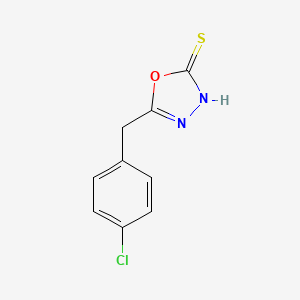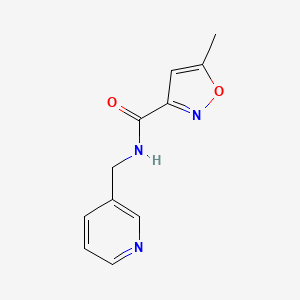![molecular formula C11H16N4O3S B5888617 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is a chemical compound used in scientific research for various purposes. This compound is also known as DMTS or 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-thio)pentane-2,4-dione.
Mechanism of Action
The mechanism of action of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione involves the activation of carboxylic acids for the formation of peptide bonds. DMTS reacts with carboxylic acids to form an active intermediate, which reacts with amino groups of peptides to form peptide bonds.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione in lab experiments are:
1. High Yield: DMTS is a highly efficient activating agent for peptide synthesis. It provides high yields of peptide products.
2. Easy to Use: DMTS is easy to use and does not require any special handling or storage conditions.
The limitations of using 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione in lab experiments are:
1. Toxicity: DMTS is toxic and can cause skin irritation and respiratory problems if not handled properly.
2. Limited Solubility: DMTS has limited solubility in water and may require the use of organic solvents for its use in lab experiments.
Future Directions
1. Development of New Activating Agents: There is a need for the development of new activating agents for peptide synthesis that are more efficient and less toxic than DMTS.
2. Application in Drug Discovery: DMTS can be used in drug discovery for the synthesis of peptides and modified proteins with potential therapeutic applications.
3. Synthesis of Novel Peptides: DMTS can be used for the synthesis of novel peptides with unique properties and functions.
Conclusion:
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is a chemical compound used in scientific research for various purposes such as peptide synthesis, DNA sequencing, and chemical modification of proteins. It is a highly efficient activating agent for peptide synthesis and provides high yields of peptide products. However, it is toxic and has limited solubility in water. Future research directions include the development of new activating agents, application in drug discovery, and synthesis of novel peptides.
Synthesis Methods
The synthesis of 3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione involves the reaction of 4,6-dimethoxy-1,3,5-triazin-2-amine with 2,4-pentanedione-1-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography.
Scientific Research Applications
3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione is used in scientific research for various purposes such as:
1. Peptide Synthesis: DMTS is used as an activating agent in peptide synthesis. It is used to activate carboxylic acids for the formation of peptide bonds.
2. DNA Sequencing: DMTS is used in DNA sequencing as a reagent for the cleavage of DNA strands. It is used to generate fragments of DNA for sequencing.
3. Chemical Modification of Proteins: DMTS is used for the chemical modification of proteins. It is used to modify the thiol groups of cysteine residues in proteins.
properties
IUPAC Name |
3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-6(16)8(7(2)17)19-11-13-9(15(3)4)12-10(14-11)18-5/h8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJYIVNMOETEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=NC(=N1)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)


![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)



![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)